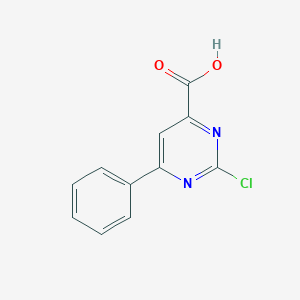

2-Chloro-6-phenylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-phenylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-8(6-9(14-11)10(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZBALBMKGGTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

A widely reported method involves the cyclocondensation of 1,3-dicarbonyl compounds with amidine derivatives. For example, ethyl 3-phenyl-3-oxopropanoate reacts with chlorouracil precursors under acidic conditions to form the pyrimidine ring. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituent.

Procedure :

- Ring Formation : Ethyl 3-phenylacetoacetate (10 mmol) and guanidine hydrochloride (12 mmol) are refluxed in ethanol with catalytic HCl for 12 hours.

- Chlorination : The intermediate dihydroxypyrimidine is treated with POCl₃ (5 equiv) at 80°C for 6 hours, yielding ethyl 2-chloro-6-phenylpyrimidine-4-carboxylate.

- Ester Hydrolysis : The ethyl ester is hydrolyzed using NaOH (5N) in methanol/water (2:1) at 100°C for 12 hours, followed by acidification to precipitate the carboxylic acid.

Characterization Data :

Halogen Exchange on Preformed Pyrimidine Carboxylates

An alternative approach involves halogen exchange on bromo- or iodo-pyrimidine precursors. This method is advantageous for late-stage functionalization but requires palladium catalysis.

Procedure :

- Suzuki Coupling : 2-Bromo-6-phenylpyrimidine-4-carboxylate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to install the phenyl group.

- Chlorination : The bromine atom at position 2 is replaced via radical chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) under UV light.

Yield Comparison :

| Method | Chlorinating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ | Traditional | 78 | 95 |

| NCS/UV | Modern | 65 | 92 |

Optimization of Hydrolysis Conditions

The conversion of ester intermediates to carboxylic acids is critical for bioactivity. Comparative studies reveal that NaOH concentrations above 4N and prolonged heating (12–24 hours) are optimal for complete hydrolysis. Alternative bases like LiOH offer faster reaction times but lower yields due to side reactions.

Hydrolysis Efficiency :

| Base | Concentration | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | 5N | 12 | 85 |

| LiOH | 2N | 6 | 72 |

| KOH | 5N | 18 | 80 |

Mechanistic Insights and Side Reactions

- Chlorination Selectivity : POCl₃ preferentially substitutes hydroxyl groups at position 2 due to the electron-withdrawing effect of the adjacent phenyl group, minimizing polysubstitution.

- Ester Hydrolysis : The reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon. Steric hindrance from the phenyl group slightly slows the rate compared to simpler esters.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in handling POCl₃ due to its corrosive nature. Recent patents propose safer alternatives like thionyl chloride (SOCl₂) for in situ chlorination, though yields drop by 10–15%. Continuous flow reactors have been tested to improve heat dissipation during exothermic steps, enhancing reproducibility.

Emerging Methodologies

- Enzymatic Hydrolysis : Immobilized lipases (e.g., Candida antarctica) enable ester-to-acid conversion under mild conditions (pH 7, 40°C), reducing energy costs.

- Photocatalytic Chlorination : Visible-light-mediated chlorination using Ru(bpy)₃²⁺ as a catalyst shows promise for greener synthesis but remains experimental.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under specific conditions, enabling functionalization of the pyrimidine ring:

Key Findings :

-

The reaction with substituted anilines proceeds efficiently under acidic conditions, forming stable amine derivatives .

-

Microwave-assisted methods reduce reaction times (e.g., 2 h vs. 12 h for conventional heating) .

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed cross-coupling reactions for structural diversification:

Example Reaction :

Mechanistic Insight :

-

The electron-withdrawing carboxylic acid group at position 4 enhances the electrophilicity of the C2 chlorine, accelerating oxidative addition in cross-couplings .

Functional Group Transformations

The carboxylic acid group participates in classical acid-derived reactions:

Critical Observations :

-

Direct amidation with HATU avoids racemization, preserving stereochemistry in chiral amine couplings .

-

Reduction of the carboxylic acid to hydroxymethyl requires careful temperature control to prevent over-reduction .

Ring Modification Reactions

The pyrimidine ring undergoes regioselective functionalization:

Regioselectivity Notes :

-

Bromination occurs preferentially at position 5 due to electron density distribution .

-

Hydrolysis of the C2 chlorine proceeds faster in basic media compared to neutral or acidic conditions .

Schiff Base Formation

The carboxylic acid group reacts with primary amines to form imine linkages:

Biological Relevance :

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-6-phenylpyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing drugs with anticancer, antiviral, and anti-inflammatory activities. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic agents targeting diseases such as cancer and viral infections.

Case Study: Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13 |

| CEM | 58 |

| L1210 | 245 |

| FM3A | 336 |

These results indicate significant antiproliferative effects, suggesting its potential as an anticancer agent .

Biological Research

Enzyme Inhibition Studies

The compound is extensively studied for its role as an enzyme inhibitor. It interacts with various molecular targets, modulating their activity and leading to therapeutic effects. For example, research has shown that specific derivatives exhibit inhibitory effects on kinases associated with cancer progression .

Antiviral Activity

Research has also explored the antiviral properties of this compound. In studies involving RNA viruses, certain derivatives demonstrated cytostatic effects against viral replication at subtoxic concentrations, indicating their potential in antiviral drug development .

Agrochemicals

The compound is utilized in developing agrochemicals such as herbicides and fungicides. Its structural properties allow for modifications that enhance efficacy against specific pests and diseases affecting crops. The chlorine and phenyl groups contribute to its biological activity, making it suitable for agricultural applications .

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with unique electronic and optical properties. Its derivatives can be tailored for specific applications in organic electronics and photonics due to their favorable chemical characteristics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly influence potency and selectivity against different biological targets. For example, bulky aryl groups have been associated with enhanced cytostatic activity compared to simpler derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The chlorine and phenyl groups play crucial roles in enhancing the binding affinity and specificity of the compound. The pyrimidine ring interacts with various molecular targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-chloro-6-phenylpyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives:

Research Implications

The structural versatility of pyrimidine-4-carboxylic acids allows tailored modifications for drug discovery. The parent compound’s balance of reactivity, stability, and bioactivity makes it a superior candidate for antiviral applications compared to analogues with bulkier or less polar substituents. Future research should explore hybrid derivatives combining phenyl and cyclopropyl groups to optimize pharmacokinetic properties.

Biological Activity

2-Chloro-6-phenylpyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several synthetic routes, including microwave-assisted methods and traditional coupling reactions. A notable method is the Suzuki coupling reaction, which has demonstrated high yields and efficiency in forming this compound from 2,4-dichloropyrimidine and phenylboronic acid .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral agent targeting influenza virus polymerase.

Key Findings:

- Inhibition of PA-PB1 Interaction : The compound has shown promising results in inhibiting the interaction between the polymerase acidic (PA) and polymerase basic (PB1) subunits of the influenza virus, which is crucial for viral replication. It exhibited an IC50 value of 90.1 μM in PA-PB1 ELISA assays .

- Antiviral Activity : In plaque reduction assays (PRA) conducted on MDCK cells, the compound demonstrated an EC50 value of 2.8 μM, indicating significant antiviral efficacy .

- Cytotoxicity Profile : The cytotoxicity was assessed with CC50 values exceeding 250 μM in both MDCK and HEK 293T cell lines, suggesting a favorable safety profile at effective doses .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure can significantly affect biological activity. For instance:

- The introduction of different substituents at the C2 position can enhance binding affinity and inhibitory activity against PA-PB1 interactions.

- Compounds with amino acid side chains at C2 showed varied bioactivity profiles, with some derivatives displaying enhanced potency and reduced cytotoxicity .

Case Studies

Several case studies have explored the biological implications of this compound:

- Antiviral Screening : A study synthesized a library of pyrimidine derivatives to evaluate their antiviral properties against influenza virus strains. The results indicated that certain derivatives had improved activity compared to the parent compound, emphasizing the importance of structural modifications .

- Molecular Docking Studies : High-throughput docking approaches have been employed to predict binding affinities and interactions with viral protein targets. These studies support the observed biological activities by providing insights into molecular interactions at the atomic level .

Data Summary

The following table summarizes key biological activities and properties of this compound:

| Activity | Value | Notes |

|---|---|---|

| IC50 (PA-PB1 Inhibition) | 90.1 μM | Effective inhibition in ELISA assays |

| EC50 (Antiviral Activity) | 2.8 μM | Significant efficacy in PRA |

| CC50 (Cytotoxicity) | >250 μM | Safe profile in MDCK and HEK 293T cells |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-Chloro-6-phenylpyrimidine-4-carboxylic acid, and what are the critical reaction parameters for optimizing yield?

- Methodological Answer : The compound can be synthesized via chlorination of a precursor (e.g., 6-phenylpyrimidine-4-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane or chloroform) under reflux. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of precursor to chlorinating agent) to minimize side reactions . Multi-step protocols may involve nucleophilic substitution or condensation reactions, requiring catalysts like palladium or copper for coupling phenyl groups .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) using polar columns (e.g., DB-5) can assess purity (>95% target compound).

- Structural Verification :

- NMR : H and C NMR to confirm substitution patterns (e.g., chloro at C2, phenyl at C6). Key peaks: aromatic protons (δ 7.2–8.1 ppm), carboxylic acid (δ ~12 ppm, broad) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl stretch (~600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching C₁₁H₈ClN₂O₂ (exact mass: 248.02 g/mol) .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer :

- Analog Synthesis : Synthesize derivatives with substitutions at C2 (e.g., replacing Cl with F, Br) or C6 (e.g., substituted phenyl groups) to probe electronic and steric effects .

- Biological Assays : Test analogs in in vitro models (e.g., cancer cell lines like PC-3) to correlate substituents with activity. For example, diethylamino groups at C6 in related pyridine derivatives showed IC₅₀ values of ~15 µM, suggesting the phenyl group’s role in modulating potency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., kinases or receptors). Compare electrostatic potential maps to identify critical hydrogen bonds or hydrophobic contacts .

Q. How should researchers resolve contradictions in biological activity data for this compound across experimental models?

- Methodological Answer :

- Model Validation : Ensure consistency in cell line authentication (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC₅₀ values between prostate (PC-3) and breast cancer models may reflect differential expression of target proteins .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement. If activity varies in enzymatic vs. cell-based assays, evaluate membrane permeability via logP measurements (e.g., shake-flask method) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). If conflicting results persist, conduct dose-response curves in triplicate to rule out batch-to-batch variability .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protecting Groups : Protect the carboxylic acid moiety with methyl or ethyl esters during chlorination to prevent acid-catalyzed decomposition. Deprotect later using NaOH/MeOH .

- Catalyst Optimization : For Suzuki-Miyaura coupling of phenyl groups, use Pd(PPh₃)₄ with rigorous degassing (N₂/Ar) to suppress homocoupling byproducts .

- Workup Protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.